molecular formula C16H11ClN4O B3016597 2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide CAS No. 478039-51-9

2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide

Cat. No. B3016597
CAS RN: 478039-51-9
M. Wt: 310.74
InChI Key: CMUYEURFAKWIFG-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is a chemical entity that appears to be a derivative of pyridine and pyrimidine with a benzamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the chemical nature and potential synthesis pathways of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of chlorinated pyridine derivatives with various amines or carboxylic acids. For instance, the synthesis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide was achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under specific conditions, yielding a high purity product . Similarly, N-alkyl-4-chloro-2-pyridine carboxamides were synthesized from different amines and 4-chloropyridine-2-carboxylic acid methyl ester, which was derived from 2-pyridine-carboxylic acid . These methods suggest that the synthesis of this compound could potentially involve chlorinated pyridine and pyrimidine intermediates.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be characterized using various spectroscopic techniques. For example, the structures of N-alkyl-4-chloro-2-pyridine carboxamides were confirmed by IR, ¹H NMR, and ESI-MS . Additionally, two polymorphs of a related compound were characterized by X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy . These techniques could be applied to determine the molecular structure of this compound and to identify its polymorphic forms.

Chemical Reactions Analysis

The chemical reactions involving compounds with pyridine and pyrimidine structures can be complex due to the presence of multiple reactive sites. The papers provided do not detail specific reactions for the compound of interest, but they do describe the synthesis of structurally related compounds, which involves nucleophilic substitution and amidation reactions . These reactions are likely relevant to the synthesis and further chemical transformations of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds can be deduced from their structural characteristics and experimental data. For instance, the thermal stability of a related compound was assessed through thermogravimetry and differential thermal analysis, revealing the thermodynamic stability of its polymorphs . Such analyses can provide insights into the melting points, phase transitions, and stability of this compound. The IR spectroscopy data can also offer information on the functional groups present in the compound, which are crucial for understanding its chemical behavior .

Scientific Research Applications

Antiallergic Activity

A study found that compounds related to 2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide exhibited potential antiallergic activity, as indicated by the rat passive cutaneous anaphylaxis screen. These compounds, including 4-chloro-2-(4-pyridinyl)pyrimidines and their derivatives, were effective in preventing allergic reactions in rats (Lesher, Singh, & Mielens, 1982).

Synthesis and Structural Analysis

The compound and its derivatives have been synthesized and structurally analyzed for various applications. One study focused on synthesizing and analyzing the structures and NMR properties of compounds bearing benzene-1,4-dicarboxamide groups and their divalent metal complexes (許嘉儒, 2011).

Antimicrobial Properties

Compounds structurally similar to this compound have been investigated for their antimicrobial properties. A study on 3-chloro-1-benzothiophene-2-carbonylchloride derivatives, which share structural similarities, found these compounds to have significant antibacterial and antifungal activity (Naganagowda & Petsom, 2011).

Potential in Antidepressant and Nootropic Agents

Research indicates that derivatives of this compound may have potential as antidepressant and nootropic agents. A study on N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and related compounds demonstrated antidepressant activity in animal models (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Epilepsy Treatment

Compounds structurally related have been studied for their potential in treating epilepsy. N-pyridyl benzamide derivatives, including those similar to this compound, have been identified as active in animal models of epilepsy and pain, showing significant therapeutic promise (Amato et al., 2011).

Crystal Structure Analysis in Anticonvulsants

Crystal structures of anticonvulsant enaminones, including derivatives of this compound, have been determined, aiding in understanding their pharmacological action (Kubicki, Bassyouni, & Codding, 2000).

Nonaqueous Capillary Electrophoresis

The compound and its derivatives have been studied using nonaqueous capillary electrophoretic separation, demonstrating its utility in analytical chemistry and pharmaceutical quality control (Ye et al., 2012).

properties

IUPAC Name

2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O/c17-13-4-2-1-3-12(13)16(22)21-14-7-10-19-15(20-14)11-5-8-18-9-6-11/h1-10H,(H,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUYEURFAKWIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=NC=C2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324492
Record name 2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822289
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

478039-51-9
Record name 2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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